molecular formula C7H3ClINO3 B3053173 Benzoyl chloride, 2-iodo-3-nitro- CAS No. 51640-62-1

Benzoyl chloride, 2-iodo-3-nitro-

Cat. No.: B3053173
CAS No.: 51640-62-1
M. Wt: 311.46 g/mol
InChI Key: ZJIQCFGRLMPYIE-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-iodo-3-nitro- is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of an iodine atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-iodo-3-nitro- typically involves the iodination and nitration of benzoyl chloride. One common method is the direct iodination of benzoyl chloride followed by nitration. The reaction conditions often include the use of iodine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective introduction of the iodine and nitro groups.

Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 2-iodo-3-nitro- can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of catalysts and advanced purification techniques to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 2-iodo-3-nitro- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 2-iodo-3-aminobenzoyl chloride.

    Oxidation: Formation of various oxidized derivatives of the nitro group.

Scientific Research Applications

Benzoyl chloride, 2-iodo-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-iodo-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating iodine atom influences its reactivity. The compound can form intermediates that participate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the iodine and nitro groups, making it less reactive in certain reactions.

    2-Iodo-3-Nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.

    2-Nitrobenzoyl Chloride: Contains a nitro group but lacks the iodine atom.

Properties

IUPAC Name

2-iodo-3-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQCFGRLMPYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454812
Record name Benzoyl chloride, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51640-62-1
Record name Benzoyl chloride, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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